molecular formula C12H15F2N B1389925 2-(3,4-Difluorophenyl)azepane CAS No. 946726-82-5

2-(3,4-Difluorophenyl)azepane

Cat. No.: B1389925
CAS No.: 946726-82-5
M. Wt: 211.25 g/mol
InChI Key: JGVUNRUXHFNXHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3,4-Difluorophenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluoroaniline with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts like samarium nitrate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(3,4-Difluorophenyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

2-(3,4-Difluorophenyl)azepane is primarily studied for its potential as a drug candidate. The fluorinated structure may improve its pharmacokinetic properties, making it suitable for various therapeutic applications. Preliminary studies indicate that azepine derivatives can exhibit significant biological activity, including:

  • Binding Affinity : Interaction studies suggest that this compound may have favorable binding profiles with specific enzymes and receptors, which is critical for drug design.
  • Anticancer Activity : Similar azepine derivatives have shown promise in inhibiting tumor growth in vitro, warranting further investigation into this compound's anticancer potential.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes:

  • Reactions : Common reactions include nucleophilic substitutions and cyclization processes.
  • Synthetic Routes : Various methods can be employed to synthesize this compound, including:
    • Nucleophilic Aromatic Substitution : Utilizing fluorinated precursors.
    • Ring Closure Reactions : Forming the azepane ring from appropriate precursors.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
1-(3-Fluorophenyl)azepaneOne fluorine on phenylPotentially different biological activity
2-(4-Fluorophenyl)azepaneOne fluorine at position 4Variation in electronic properties
2-(3-Chlorophenyl)azepaneChlorine instead of fluorineDifferent reactivity patterns compared to fluorinated analogs
Dihydro-phenanthridineRelated bicyclic structureDistinct pharmacological profiles due to fused ring system

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of azepine derivatives, researchers found that compounds with similar structural features exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of substitution patterns in enhancing biological activity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of azepine derivatives. It was observed that certain modifications to the azepane ring could lead to improved binding affinities with target enzymes involved in metabolic pathways relevant to cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)azepane can be compared with other seven-membered heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitutions, which impart unique chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

2-(3,4-Difluorophenyl)azepane is a heterocyclic compound characterized by its azepane ring and the presence of two fluorine atoms on the phenyl group. This unique substitution pattern enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.

The chemical structure of this compound can be represented as follows:

C11H12F2N\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}
  • Molecular Weight : 201.22 g/mol
  • Chemical Structure : Contains a seven-membered saturated heterocyclic azepane ring with a difluorophenyl substituent.

The fluorine substituents are known to influence the compound's lipophilicity and metabolic stability, enhancing its interactions with biological targets .

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of fluorine atoms increases its binding affinity to these targets, allowing it to modulate various biological pathways. This modulation can lead to significant pharmacological effects, including potential therapeutic applications in treating various diseases .

Anticancer Activity

Research has indicated that azepine derivatives, including this compound, may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth .

Case Study:
In a recent study focusing on a related difluorinated azepane compound used as a PIM kinase inhibitor, it was found that the fluorine groups played a crucial role in forming reactive metabolites that could covalently interact with cytochrome P450 enzymes, potentially leading to enhanced anticancer efficacy .

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Similar compounds have been shown to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining fungal cell membrane integrity .

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPIM kinase inhibitorsInhibition of cancer cell proliferation
AntimicrobialAzepine derivativesInhibition of ergosterol biosynthesis
Receptor ModulationVarious receptor targetsModulation of signaling pathways

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modulate receptor activity suggests potential applications in treating conditions such as hyperlipidemia and diabetes mellitus .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that allow for modifications to enhance its biological activity. The exploration of derivatives with different substituents may yield compounds with improved pharmacological profiles .

Properties

IUPAC Name

2-(3,4-difluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12/h5-6,8,12,15H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUNRUXHFNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663003
Record name 2-(3,4-Difluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-82-5
Record name 2-(3,4-Difluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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